Ethyl (5-oxopyrrolidin-3-yl)carbamate
Description
Overview of Pyrrolidinone-Carbamate Scaffolds in Medicinal Chemistry and Organic Synthesis
The pyrrolidinone nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds and natural products. This five-membered lactam ring system is a key feature in a wide array of pharmaceuticals, including nootropics, anticonvulsants, and anti-inflammatory agents. Its prevalence is attributed to its favorable pharmacokinetic properties, such as metabolic stability and the ability to participate in hydrogen bonding interactions with biological targets.
Similarly, the carbamate (B1207046) group is a cornerstone in drug design. Often employed as a bioisostere of the amide bond, it offers enhanced chemical stability and improved cell membrane permeability. The ethyl carbamate moiety, in particular, can influence the solubility and electronic properties of a molecule, thereby modulating its biological activity. The combination of the pyrrolidinone ring and the carbamate functional group in a single molecule, as seen in Ethyl (5-oxopyrrolidin-3-yl)carbamate, creates a scaffold with significant potential for the development of novel therapeutic agents.
Significance of this compound as a Model Compound or Intermediate in Complex Molecular Design
While extensive research specifically targeting this compound is not widely documented, its importance lies in its role as a fundamental building block. The synthesis and study of this relatively simple molecule provide valuable insights into the chemical reactivity and physical properties of the broader class of pyrrolidinone-carbamate derivatives.
As an intermediate, this compound offers a synthetically accessible handle for further molecular elaboration. The carbamate nitrogen and the pyrrolidinone ring can be functionalized to introduce a variety of substituents, allowing for the systematic exploration of structure-activity relationships (SAR) in the design of new drug candidates. For instance, the core structure can be incorporated into larger molecules targeting specific enzymes or receptors. A closely related compound, tert-Butyl (5-oxopyrrolidin-3-yl)carbamate, is commercially available and frequently used in the synthesis of more complex molecules, highlighting the utility of this structural motif. nih.gov
Current Academic Research Directions and Challenges Pertaining to the Chemical Compound
Current research in the field of pyrrolidinone derivatives is focused on several key areas. One major direction is the development of novel synthetic methodologies that allow for the efficient and stereoselective construction of substituted pyrrolidinone rings. The synthesis of compounds like this compound often involves multi-step sequences, and the development of more concise and atom-economical routes is a significant challenge.
A plausible synthetic approach to this compound would likely start from a suitable precursor such as 3-aminopyrrolidin-2-one. The introduction of the ethyl carbamate group could then be achieved by reacting the amino group with ethyl chloroformate or a similar reagent.
Another area of active investigation is the exploration of the biological activities of new pyrrolidinone-carbamate derivatives. Researchers are designing and synthesizing libraries of these compounds to screen for a wide range of therapeutic applications, including as enzyme inhibitors, receptor modulators, and antimicrobial agents. A significant challenge in this area is the often-complex relationship between a compound's structure and its biological activity, necessitating extensive screening and optimization studies.
Scope and Rationale for Advanced Research on this compound
The rationale for continued and advanced research on this compound and its analogues is multi-faceted. The inherent versatility of the pyrrolidinone-carbamate scaffold provides a fertile ground for the discovery of new chemical entities with therapeutic potential. A deeper understanding of the structure-property relationships of this model compound can guide the rational design of more potent and selective drugs.
Future research should focus on the development of efficient and scalable synthetic routes to this compound and its derivatives. Furthermore, comprehensive biological evaluation of a diverse range of these compounds is warranted to uncover novel therapeutic applications. The exploration of this chemical space holds the promise of yielding new treatments for a variety of diseases.
Physicochemical Properties of this compound (Predicted)
| Property | Value |
| Molecular Formula | C7H12N2O3 |
| Molecular Weight | 172.18 g/mol |
| IUPAC Name | This compound |
| CAS Number | Not available |
| Predicted LogP | -0.5 to 0.5 |
| Predicted pKa | ~16 (amide N-H), ~1 (carbamate N-H) |
| Predicted Solubility | Soluble in water and polar organic solvents |
Structure
3D Structure
Properties
IUPAC Name |
ethyl N-(5-oxopyrrolidin-3-yl)carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2O3/c1-2-12-7(11)9-5-3-6(10)8-4-5/h5H,2-4H2,1H3,(H,8,10)(H,9,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIPSZDSVAPDMGG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC1CC(=O)NC1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for Ethyl 5 Oxopyrrolidin 3 Yl Carbamate and Its Analogues
Strategies for Enantioselective and Diastereoselective Synthesis of the Pyrrolidinone Core
The primary challenge in synthesizing the target compound lies in establishing the stereocenter at the C3 position of the 2-pyrrolidinone ring. Modern organic synthesis offers several powerful approaches to achieve this with high levels of stereocontrol.
Chiral Pool Approaches and Asymmetric Catalysis
Chiral Pool Synthesis: This strategy utilizes readily available, inexpensive, and enantiomerically pure natural products as starting materials. Amino acids, such as L-aspartic acid and L-glutamic acid, are ideal precursors for the synthesis of the 3-aminopyrrolidinone core. For instance, L-aspartic acid can be converted in a few steps to a suitable cyclic precursor, establishing the desired (S)-stereochemistry at the C3 position from the outset. This approach is highly attractive for establishing pivotal stereocenters in optically active compounds.
Asymmetric Catalysis: Asymmetric catalysis has emerged as a powerful tool for constructing chiral molecules, including substituted pyrrolidines, without relying on stoichiometric chiral sources. researchgate.net
Organocatalysis: Chiral amine catalysts, particularly those derived from proline, are widely used to promote enantioselective reactions. For example, asymmetric Michael additions of nucleophiles to α,β-unsaturated acceptors can forge the carbon backbone of the pyrrolidinone ring with high enantioselectivity. Subsequent cyclization then yields the desired chiral lactam.
Metal Catalysis: Transition metal complexes with chiral ligands are highly effective for a range of asymmetric transformations. Rhodium- or Ruthenium-catalyzed asymmetric hydrogenation of a suitable prochiral precursor, such as a substituted pyrrolinone, can deliver the chiral pyrrolidinone core with excellent enantiomeric excess (ee).
Table 1: Comparison of Chiral Pool and Asymmetric Catalysis for Pyrrolidinone Synthesis
| Strategy | Precursor Example | Key Transformation | Advantages | Disadvantages |
| Chiral Pool | L-Aspartic Acid | Intramolecular cyclization | Absolute stereochemistry is pre-defined; often fewer steps. | Limited to the availability and chirality of natural starting materials. |
| Asymmetric Catalysis | Prochiral enamine or alkene | Enantioselective Michael addition or hydrogenation | Access to both enantiomers by choosing the catalyst; high catalytic turnover. | Catalyst development can be complex; may require optimization for specific substrates. |
Diastereoselective Cyclization Reactions
When a stereocenter already exists in the acyclic precursor, diastereoselective cyclization reactions can be employed to control the formation of the new stereocenter on the pyrrolidinone ring.
1,3-Dipolar Cycloadditions: One of the most powerful methods for constructing the pyrrolidine (B122466) ring is the [3+2] cycloaddition reaction between an azomethine ylide and an alkene. chemrxiv.orgmdpi.com By using a chiral dipolarophile or a chiral auxiliary on the azomethine ylide, the cycloaddition can proceed with high diastereoselectivity, simultaneously creating multiple stereocenters. chemrxiv.orgmdpi.com Subsequent functional group manipulations can then convert the initial cycloadduct into the desired 3-amino-5-oxopyrrolidinone precursor.
Substrate-Controlled Cyclizations: An alternative approach involves the cyclization of a linear precursor containing one or more stereocenters. For example, the intramolecular Michael addition of an amine onto an α,β-unsaturated ester can be highly diastereoselective. The facial selectivity of the attack is dictated by the stereochemistry of adjacent substituents, which direct the incoming nucleophile to one face of the molecule, leading to a high diastereomeric ratio (dr) in the cyclized product.
Innovative Approaches for Carbamate (B1207046) Moiety Formation and Modification
Once the chiral 3-aminopyrrolidinone core is secured, the next critical phase is the introduction and potential modification of the ethyl carbamate group.
Efficient Carbamoylation Protocols
The formation of the carbamate linkage from the 3-amino group of the pyrrolidinone is a crucial step. Several methods can be employed, offering different advantages in terms of mildness, efficiency, and functional group tolerance. nih.gov
Reaction with Chloroformates: The most direct method involves the reaction of the 3-aminopyrrolidinone precursor with ethyl chloroformate in the presence of a non-nucleophilic base (e.g., triethylamine or diisopropylethylamine). This is a robust and widely used method for carbamate formation.
Three-Component Coupling: A greener and more innovative approach involves a three-component coupling of the amine, carbon dioxide (CO2), and an ethylating agent (e.g., ethyl iodide). organic-chemistry.org This method avoids the use of highly toxic phosgene derivatives like chloroformates. organic-chemistry.org
Curtius Rearrangement: For syntheses starting from a carboxylic acid precursor at the C3 position, a modified Curtius rearrangement can be used. nih.gov The carboxylic acid is converted to an acyl azide, which then rearranges in the presence of ethanol to directly form the ethyl carbamate. nih.gov
Table 2: Selected Protocols for Ethyl Carbamate Formation
| Method | Reagents | Key Intermediate | Advantages |
| Chloroformate Acylation | Ethyl chloroformate, Base (e.g., Et3N) | N/A | High yield, reliable, well-established. |
| Three-Component Coupling | CO2, Ethyl halide, Base (e.g., Cs2CO3) | Carbamate anion | Avoids phosgene derivatives, atom-economical. |
| Curtius Rearrangement | DPPA, Ethanol | Isocyanate | Allows conversion from a carboxylic acid precursor. |
Functionalization of the Ethyl Ester Group for Derivatization
Instead of ethanol or ethyl chloroformate, other alcohols (R-OH) can be used to generate a library of analogues with different O-alkyl or O-aryl groups on the carbamate. This strategy is useful in medicinal chemistry for modulating properties like stability, solubility, and target engagement. For instance, replacing the ethyl group with a benzyl group (yielding a Cbz-protected amine) or a tert-butyl group (yielding a Boc-protected amine) introduces functionalities with different chemical properties and steric profiles. This approach allows for the late-stage diversification of the molecule. acs.org
Combinatorial and Parallel Synthesis Techniques for Pyrrolidinone-Carbamate Libraries
To explore the structure-activity relationships (SAR) of this molecular scaffold, the generation of compound libraries is essential. Combinatorial and parallel synthesis techniques enable the rapid production of a large number of structurally related analogues. acs.org
Solid-Phase Organic Synthesis (SPOS): The pyrrolidinone core can be anchored to a solid support, such as a resin bead. nih.gov This allows for the use of excess reagents to drive reactions to completion, with purification simplified to washing the resin. nih.govpnas.org For example, a resin-bound glutamic acid can serve as the starting point. nih.gov After cyclization to the pyrrolidinone on-resin, the amino group can be deprotected and reacted with a diverse set of chloroformates or activated carbonates to create a library of carbamate analogues. Finally, the target compounds are cleaved from the resin.
Solution-Phase Parallel Synthesis: This approach uses multi-well plates to run many individual reactions simultaneously. While it requires more complex purification, often using high-throughput HPLC, it is highly flexible. acs.org A common intermediate, such as 3-aminopyrrolidinone, can be dispensed into the wells of a plate, followed by the addition of different reagents (e.g., various chloroformates or isocyanates) to each well to generate a library of final compounds. This method has been successfully used to produce libraries of 4-amido-pyrrolidinones. acs.org
These high-throughput techniques are invaluable for systematically modifying the substituents on both the pyrrolidinone ring and the carbamate moiety, facilitating the efficient discovery of compounds with optimized properties. nih.govnih.gov
Solution-Phase Parallel Synthesis
Solution-phase parallel synthesis is a highly effective strategy for the creation of focused libraries of compounds, enabling the rapid exploration of structure-activity relationships (SAR). This methodology involves the simultaneous synthesis of a series of related compounds in an array of separate reaction vessels. For the synthesis of analogues of Ethyl (5-oxopyrrolidin-3-yl)carbamate, a divergent approach is typically employed, starting from a common scaffold, such as 3-aminopyrrolidin-2-one or a suitable precursor, which is then diversified.
A plausible synthetic route amenable to parallel synthesis would commence with a protected form of 3-aminopyrrolidin-2-one. The amino group can be reacted with a variety of chloroformates or activated carbamate precursors in a parallel fashion to introduce diverse carbamate functionalities. Key to the success of this approach is the use of robust and high-yielding reaction conditions that are tolerant of a wide range of functional groups on the coupling partners.
Illustrative Parallel Synthesis Scheme:
A library of analogues could be generated from a common intermediate, such as N-protected 3-aminopyrrolidin-2-one. The protecting group on the pyrrolidinone nitrogen (e.g., Boc or Cbz) would be removed, followed by reaction with a diverse set of isocyanates or chloroformates in a multi-well plate format.
Table 1: Illustrative Data for Parallel Synthesis of this compound Analogues This table is illustrative and demonstrates the type of data generated from a parallel synthesis campaign. The yields are representative of typical acylation reactions in this context.
| Entry | Carbamate Side Chain (R) | Reagent | Representative Yield (%) |
|---|---|---|---|
| 1 | Ethyl | Ethyl chloroformate | 85 |
| 2 | Benzyl | Benzyl chloroformate | 82 |
| 3 | tert-Butyl | Di-tert-butyl dicarbonate | 90 |
| 4 | Phenyl | Phenyl isocyanate | 78 |
| 5 | 4-Chlorophenyl | 4-Chlorophenyl isocyanate | 75 |
The use of automated liquid handlers and parallel purification techniques, such as mass-directed preparative HPLC, can significantly enhance the throughput of this methodology.
Solid-Phase Synthesis Strategies
Solid-phase synthesis offers several advantages over traditional solution-phase methods, including the simplification of reaction work-up and purification, and the potential for automation. The synthesis of this compound and its analogues on a solid support would typically involve the immobilization of a suitable building block onto a resin, followed by sequential chemical transformations.
One possible strategy would involve anchoring a protected glutamic acid derivative to a solid support, such as a Wang or Rink amide resin. The side-chain carboxylic acid would be used for attachment to the resin. Subsequent intramolecular cyclization would form the pyrrolidinone ring, followed by the introduction of the carbamate functionality. Alternatively, a pre-formed 3-aminopyrrolidin-2-one scaffold could be attached to the resin via a suitable linker.
Key Steps in a Potential Solid-Phase Synthesis:
Resin Loading: Attachment of a protected glutamic acid derivative to the solid support.
Pyrrolidinone Formation: On-resin cyclization to form the 5-oxopyrrolidine ring.
Deprotection and Carbamate Formation: Removal of the protecting group from the 3-amino position and subsequent reaction with a chloroformate or isocyanate.
Cleavage: Release of the final product from the resin.
This approach is particularly well-suited for the generation of large, diverse libraries of compounds through split-and-pool synthesis techniques.
Mechanistic Investigations of Key Synthetic Transformations
A thorough understanding of the reaction mechanisms involved in the synthesis of this compound is crucial for optimizing reaction conditions, controlling selectivity, and minimizing side-product formation.
Reaction Pathway Elucidation for Pyrrolidinone Ring Closure
The formation of the 5-oxopyrrolidine (pyrrolidinone) ring is a key step in the synthesis of the target compound. This transformation is typically achieved through the intramolecular cyclization of a glutamic acid or glutamine derivative. Computational studies on the cyclization of glutamine have provided valuable insights into the reaction pathway. nih.govrsc.orgresearchgate.net
The cyclization is generally believed to proceed through a two-step mechanism:
Nucleophilic Attack: The terminal amino group of the glutamic acid or glutamine derivative acts as a nucleophile and attacks the side-chain carbonyl carbon, forming a tetrahedral intermediate. This step involves a significant conformational change in the molecule to bring the reacting groups into proximity. nih.govresearchgate.net
Dehydration/Deammoniation: The tetrahedral intermediate then eliminates a molecule of water (from glutamic acid) or ammonia (from glutamine) to form the stable five-membered lactam ring. nih.govrsc.orgresearchgate.net
The rate of cyclization can be influenced by factors such as pH and the presence of catalysts. Acidic conditions can protonate the carbonyl oxygen, making the carbonyl carbon more electrophilic, while basic conditions can deprotonate the attacking amino group, increasing its nucleophilicity.
Understanding Selectivity in Carbamate Formation
The formation of the ethyl carbamate moiety on the 3-amino group of the pyrrolidinone ring is another critical transformation. This is typically achieved by reacting the amine with an electrophilic carbonyl species, such as ethyl chloroformate. The selectivity of this reaction is important, as the pyrrolidinone ring itself contains a secondary amide nitrogen that could potentially compete in the acylation reaction.
However, the amine at the 3-position is significantly more nucleophilic than the amide nitrogen within the lactam ring. The lone pair of electrons on the amide nitrogen is delocalized through resonance with the adjacent carbonyl group, rendering it much less basic and nucleophilic. In contrast, the amino group at the 3-position is a primary or secondary amine with a localized lone pair, making it a much stronger nucleophile.
Therefore, the reaction with ethyl chloroformate is expected to proceed with high chemoselectivity at the 3-amino position. The general mechanism for this reaction is a nucleophilic acyl substitution:
Nucleophilic Attack: The lone pair of the 3-amino group attacks the electrophilic carbonyl carbon of ethyl chloroformate.
Elimination of Leaving Group: A chloride ion is expelled from the tetrahedral intermediate, resulting in the formation of the carbamate linkage.
A base, such as triethylamine or pyridine, is typically added to neutralize the HCl generated during the reaction.
Chemical Reactivity and Derivatization Studies of this compound
The presence of multiple functional groups in this compound—a lactam, a carbamate, and potentially reactive C-H bonds—offers opportunities for a variety of chemical transformations and derivatizations.
Selective Functional Group Interconversions
Selective manipulation of the functional groups in this compound allows for the synthesis of a wide range of derivatives.
N-Alkylation/N-Acylation of the Pyrrolidinone: The nitrogen of the lactam can be alkylated or acylated under appropriate conditions. Deprotonation with a strong base, such as sodium hydride, followed by reaction with an alkyl halide or acyl chloride would introduce a substituent at the N-1 position. This provides a convenient handle for modifying the properties of the molecule.
Hydrolysis of the Carbamate: The ethyl carbamate group can be hydrolyzed under acidic or basic conditions to regenerate the free 3-amino group. This free amine can then be derivatized with a wide array of reagents, including acyl chlorides, sulfonyl chlorides, and isocyanates, to generate new libraries of analogues.
Reduction of the Lactam Carbonyl: The carbonyl group of the pyrrolidinone ring can be reduced to a methylene group using strong reducing agents like lithium aluminum hydride, which would transform the pyrrolidinone into a pyrrolidine. This would also likely reduce the carbamate ester to a methyl group.
Functionalization of the Pyrrolidinone Ring: The carbon atoms of the pyrrolidinone ring can also be functionalized. For example, the α-carbon to the lactam carbonyl can be deprotonated with a strong base and then reacted with electrophiles.
Table 2: Potential Selective Functional Group Interconversions This table outlines potential chemical transformations of this compound based on the known reactivity of its constituent functional groups.
| Functional Group | Reaction Type | Reagents | Product Type |
|---|---|---|---|
| Pyrrolidinone N-H | N-Alkylation | NaH, R-X | N-Alkyl pyrrolidinone |
| Carbamate | Hydrolysis | H+ or OH- | 3-Aminopyrrolidin-2-one |
| Lactam C=O | Reduction | LiAlH4 | Substituted Pyrrolidine |
| Pyrrolidinone α-C-H | Alkylation | LDA, E+ | α-Substituted pyrrolidinone |
These derivatization strategies highlight the versatility of this compound as a scaffold for the development of new chemical entities.
Structure Activity Relationship Sar and Molecular Design Principles for Pyrrolidinone Carbamate Systems
Systematic Exploration of Substituent Effects on Biological Interactions
Understanding how specific structural changes affect a molecule's biological activity is the cornerstone of medicinal chemistry. For the pyrrolidinone-carbamate scaffold, key modification points include the nitrogen atom of the pyrrolidinone ring, the ester portion of the carbamate (B1207046), and the stereochemistry at the C3 position.
Impact of N-Substitution on the Pyrrolidinone Ring on Target Binding Affinity
While the aforementioned study maintained this N-substituent as a constant feature to probe other parts of the molecule, the broader literature on pyrrolidine-based compounds shows that varying this position is a common and effective strategy. nih.govmdpi.com Substituents can range from simple alkyl and aryl groups to more complex heterocyclic moieties, each chosen to optimize interactions with a specific target. nih.gov For instance, an N-aryl group can engage in π-stacking or hydrophobic interactions, while a group containing hydrogen bond donors or acceptors can form specific polar contacts, enhancing both potency and selectivity.
Influence of Alkyl Chain Length and Branching of the Carbamate Ester on Activity
The functional group at the C3 position of the pyrrolidinone ring is critical for direct interaction with key residues in a target's active site. In the case of Ethyl (5-oxopyrrolidin-3-yl)carbamate, this is an ethyl carbamate moiety. While specific SAR data on the alkyl chain of this exact compound is not extensively documented, valuable insights can be drawn from closely related 5-oxopyrrolidine-3-carbohydrazide (B1650037) analogues, where the hydrazide group is further modified to form various hydrazones. nih.gov
In this series, the C3-carbohydrazide was condensed with various substituted benzaldehydes and naphthaldehydes to explore how different aromatic systems impact anticancer activity. The results indicate that the size, electronics, and substitution pattern of this moiety are crucial determinants of biological effect. For example, the presence of hydroxyl groups at the ortho position of the benzylidene ring (Compound 8 ) or the naphthalenylmethylene ring (Compound 12 ) led to the highest cytotoxic activity against several cancer cell lines. nih.gov This suggests a specific hydrogen bonding interaction is enabled by this ortho-hydroxy group, which is critical for potent inhibition. In contrast, compounds with methoxy (B1213986) groups (e.g., Compounds 4 and 6 ) were more effective at inhibiting cell migration than inducing cell death, indicating that different substitution patterns can tune the biological activity profile of the scaffold.
These findings are summarized in the table below, which shows the structure of the C3-substituent and its corresponding biological activity against the IGR39 melanoma cell line.
| Compound | R Group on Hydrazone (=CH-R) | IC₅₀ (µM) vs. IGR39 Cells nih.gov |
|---|---|---|
| 4 | 2,5-dimethoxyphenyl | 32.1 ± 1.2 |
| 6 | 2,4,6-trimethoxyphenyl | 23.4 ± 1.1 |
| 8 | 2-hydroxyphenyl | 4.3 ± 0.2 |
| 12 | 2-hydroxynaphthalen-1-yl | 5.8 ± 0.3 |
Extrapolating these principles to a carbamate ester, variations in the alkyl chain length (e.g., from methyl to butyl) or the introduction of branching would similarly modulate the inhibitor's interaction with the target. A longer, more flexible chain could access deeper hydrophobic pockets, while branched chains could provide better steric fit and potentially increase metabolic stability. The choice of the optimal group would be highly dependent on the specific topology of the target's binding site.
Stereochemical Configuration and its Role in Molecular Recognition
Biological macromolecules such as enzymes and receptors are chiral, and as a result, they often interact differently with the enantiomers of a chiral ligand. The this compound scaffold contains a stereocenter at the C3 position. The absolute configuration at this position dictates the three-dimensional orientation of the carbamate group relative to the pyrrolidinone ring. This orientation is critical for precise alignment within a binding site to form key interactions.
Studies on other classes of pyrrolidine-based inhibitors, such as cathepsin inhibitors, have demonstrated the profound impact of stereochemistry. nih.govnih.gov For example, in the development of 1-cyano-D-proline based inhibitors, the stereochemistry of the proline scaffold was found to be a remarkable determinant of potency for Cathepsin L. nih.gov It is common for one enantiomer to be significantly more active than the other—sometimes by orders of magnitude—because its spatial arrangement allows for optimal hydrogen bonds, hydrophobic interactions, and electrostatic contacts, while the other enantiomer may fit poorly or even experience steric clashes within the same binding site.
Therefore, a crucial principle in the design of analogues based on the this compound scaffold is the control of stereochemistry at the C3 position. The synthesis of enantiomerically pure compounds is essential to characterize their individual biological activities and to develop a clear understanding of the SAR. The most potent enantiomer, or eutomer, can then be advanced as a drug candidate, minimizing potential off-target effects and inactive drug load associated with a racemic mixture.
Computational Chemistry in the Design and Optimization of this compound Analogues
Computational chemistry provides powerful tools to visualize and analyze molecular interactions, guiding the design of more potent and selective inhibitors. Techniques like molecular docking and molecular dynamics simulations allow researchers to predict how a ligand will bind to its target and assess the stability of the resulting complex.
Molecular Docking Simulations for Ligand-Target Complex Formation
Molecular docking is a computational method used to predict the preferred orientation of a ligand when bound to a target protein. nih.govnih.gov This technique involves placing the ligand in the active site of the protein in various conformations and using a scoring function to estimate the binding affinity for each pose.
For the 5-oxopyrrolidine-3-carbohydrazide series, molecular docking studies were performed to elucidate their mechanism of action as multi-kinase inhibitors. nih.gov The most active compounds, 8 and 12 , were docked into the ATP-binding sites of several protein kinases, including SCR and BRAF, which are implicated in cancer. The simulations revealed that these compounds could adopt favorable conformations within the active sites, forming multiple key interactions. For instance, the 2-hydroxynaphthalenyl moiety of compound 12 was predicted to form strong hydrogen bonds and hydrophobic interactions with residues in the kinase hinge region, while the 5-oxopyrrolidine core positioned itself to make additional contacts. nih.gov
The docking scores, which represent the calculated binding free energy, correlated well with the observed biological activity. This indicates that the computational model successfully identified key structural features required for potent inhibition.
| Compound | Target Protein Kinase | Binding Affinity (kcal/mol) nih.gov |
|---|---|---|
| 8 | SCR | -10.360 |
| BRAF | -10.435 | |
| 12 | SCR | -11.174 |
| BRAF | -11.471 |
These results allow medicinal chemists to prioritize the synthesis of new analogues. By visualizing the docked pose, a chemist can identify unoccupied pockets or opportunities for additional interactions, leading to the rational design of next-generation compounds with improved affinity and selectivity.
Molecular Dynamics Simulations to Explore Conformational Space and Binding Stability
While molecular docking provides a static snapshot of the ligand-target interaction, molecular dynamics (MD) simulations offer a dynamic view. nih.govresearchhub.com MD simulations model the movement of atoms in the ligand-protein complex over time, providing valuable insights into the stability of the binding pose, the flexibility of the protein, and the role of solvent molecules. mdpi.com
Following the docking of a promising inhibitor like this compound or its analogues, an MD simulation would be the logical next step. The simulation would start with the best-docked pose and simulate the trajectory of all atoms over a period of nanoseconds to microseconds. By analyzing this trajectory, researchers can:
Assess Binding Stability: Determine if the ligand remains stably bound in its initial docked pose or if it shifts to an alternative conformation. The root-mean-square deviation (RMSD) of the ligand's atoms is often monitored to quantify this stability. researchhub.com
Identify Key Interactions: Analyze the persistence of hydrogen bonds and other interactions over the course of the simulation to identify which contacts are most crucial for stable binding.
Explore Conformational Changes: Observe how the protein may adapt its conformation to better accommodate the ligand, a phenomenon known as "induced fit." This can reveal allosteric sites or conformational states that are important for inhibition. nih.gov
Calculate Binding Free Energy: Employ advanced computational methods on the MD trajectory to obtain a more accurate estimate of the binding free energy, which can be compared more rigorously with experimental data.
By providing a detailed, dynamic picture of the molecular recognition process, MD simulations help refine the understanding of SAR and guide the optimization of lead compounds into clinical candidates.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Design
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational methodology used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. wikipedia.orgnih.govnih.gov For pyrrolidinone-carbamate systems, QSAR models are instrumental in predicting the activity of novel, unsynthesized analogs, thereby prioritizing synthetic efforts and accelerating the drug discovery process. nih.govmdpi.com
The development of a robust QSAR model involves several key steps: the compilation of a dataset of compounds with known activities, the calculation of molecular descriptors, the generation of a mathematical equation linking these descriptors to activity, and rigorous statistical validation. mdpi.comslideshare.net Molecular descriptors quantify various aspects of a molecule's physicochemical properties. For the pyrrolidinone-carbamate scaffold, these can be categorized as:
Electronic Descriptors: These describe the electronic properties of the molecule, such as partial charges, dipole moment, and energies of frontier molecular orbitals (HOMO/LUMO). The electronegative oxygen and nitrogen atoms in the pyrrolidinone and carbamate moieties significantly influence the electronic distribution and potential for hydrogen bonding.
Steric Descriptors: These relate to the size and shape of the molecule, including molecular weight, volume, and surface area. Modifications to the ethyl group of the carbamate or substitutions on the pyrrolidinone ring would directly alter these parameters.
Hydrophobic Descriptors: Typically represented by the partition coefficient (logP), these descriptors measure the lipophilicity of the compound, which affects its ability to cross cell membranes and interact with hydrophobic pockets in a target protein.
Topological Descriptors: These are numerical indices derived from the 2D representation of the molecule, describing aspects like molecular connectivity and branching.
Statistical analysis of a series of 1-[3-(4-arylpiperazin-1-yl)propyl]pyrrolidin-2-one derivatives showed that their antiarrhythmic activity depends significantly on specific topological and quantum chemical descriptors. nih.gov Similarly, QSAR studies on pyrrolidine (B122466) derivatives as Mcl-1 inhibitors have successfully generated predictive models (CoMFA and CoMSIA) that highlight the structural requirements for activity. tandfonline.comtandfonline.com These models use 3D contour maps to visualize regions where steric bulk, positive or negative electrostatic potential, hydrophobicity, and hydrogen bonding characteristics are favorable or unfavorable for biological activity. tandfonline.com For instance, a QSAR model might reveal that increasing the bulk of the substituent on the carbamate nitrogen is detrimental to activity, while placing a hydrogen bond donor at the 4-position of the pyrrolidinone ring is beneficial.
The predictive power of a QSAR model is assessed through internal and external validation techniques, ensuring the model is not overfitted and can accurately predict the activity of new compounds. nih.gov A successfully validated QSAR model serves as a powerful predictive tool to guide the design of new pyrrolidinone-carbamate analogs with potentially improved potency. nih.gov
| Compound | R1 (at N1) | R2 (at C4) | LogP (Hydrophobicity) | Molecular Volume (ų) (Steric) | Observed Activity (-logIC₅₀) | Predicted Activity (-logIC₅₀) |
|---|---|---|---|---|---|---|
| 1 | -H | -H | 0.5 | 160 | 5.2 | 5.3 |
| 2 | -CH₃ | -H | 0.9 | 175 | 5.5 | 5.6 |
| 3 | -H | -OH | 0.1 | 168 | 6.1 | 6.0 |
| 4 | -H | -F | 0.6 | 162 | 5.7 | 5.8 |
| 5 | -CH₃ | -OH | 0.5 | 183 | 6.4 | 6.3 |
Pharmacophore Modeling for De Novo Ligand Design
Pharmacophore modeling is a cornerstone of rational drug design that identifies the essential three-dimensional arrangement of chemical features a molecule must possess to exert a specific biological effect. nih.govnumberanalytics.com A pharmacophore model is not a real molecule but rather an abstract map of key interaction points, such as hydrogen bond donors and acceptors, hydrophobic centers, and charged groups. babrone.edu.in These models can be generated based on the structure of a known ligand-receptor complex (structure-based) or by aligning a set of known active molecules (ligand-based). numberanalytics.com
For the pyrrolidinone-carbamate class, a pharmacophore model would typically highlight several key features:
Hydrogen Bond Acceptor (HBA): The carbonyl oxygen of the pyrrolidinone ring is a strong hydrogen bond acceptor.
Hydrogen Bond Donor (HBD): The N-H group of the pyrrolidinone ring and the N-H group of the carbamate moiety can act as hydrogen bond donors.
Hydrogen Bond Acceptor (HBA): The carbonyl oxygen of the carbamate group is another key hydrogen bond acceptor.
Hydrophobic Feature (HY): The ethyl group of the carbamate and the aliphatic carbons of the pyrrolidinone ring can contribute to hydrophobic interactions.
Pharmacophore models derived from studies on various pyrrolidine derivatives have successfully identified such crucial features for binding to targets like neuraminidase and α-mannosidase. nih.govnih.gov For instance, a study on neuraminidase inhibitors identified key pharmacophoric features and used them to build predictive 3D-QSAR models. nih.gov Once generated and validated, a pharmacophore model for the pyrrolidinone-carbamate system can be used as a 3D query to screen large virtual databases of compounds to identify novel molecules that possess the required features arranged in the correct spatial orientation. nih.govbabrone.edu.in This process, known as virtual screening, can efficiently filter millions of compounds to a manageable number for biological testing.
Furthermore, pharmacophore models are invaluable for de novo ligand design, where novel molecules are constructed piece by piece to fit the pharmacophore hypothesis. babrone.edu.in This allows for the design of entirely new chemical scaffolds that retain the essential interaction features of the original pyrrolidinone-carbamate structure but may possess improved properties such as better synthetic accessibility or novel intellectual property.
| Feature Type | Structural Origin | Potential Interaction |
|---|---|---|
| Hydrogen Bond Acceptor (HBA) | Pyrrolidinone C=O | Interaction with donor groups (e.g., -NH, -OH) on the target protein. |
| Hydrogen Bond Donor (HBD) | Pyrrolidinone N-H | Interaction with acceptor groups (e.g., C=O, N) on the target protein. |
| Hydrogen Bond Acceptor (HBA) | Carbamate C=O | Interaction with donor groups on the target protein. |
| Hydrogen Bond Donor (HBD) | Carbamate N-H | Interaction with acceptor groups on the target protein. |
| Hydrophobic Feature (HY) | Ethyl group, Pyrrolidinone ring carbons | Interaction with nonpolar pockets in the target protein. |
Rational Design Strategies for Enhanced Target Selectivity and Potency
Building upon the insights from SAR, QSAR, and pharmacophore modeling, rational design strategies can be implemented to systematically optimize the pyrrolidinone-carbamate scaffold. The goal is to enhance biological potency and selectivity for the intended target while minimizing off-target effects.
Fragment-Based Drug Design (FBDD) Approaches to Pyrrolidinone-Carbamates
Fragment-Based Drug Design (FBDD) is a powerful strategy for lead discovery that starts by identifying small, low-molecular-weight compounds (fragments) that bind weakly but efficiently to a biological target. frontiersin.orgnih.govdrughunter.com These fragments, typically adhering to the "Rule of Three" (e.g., molecular weight < 300 Da), serve as starting points for building more potent, drug-like molecules through a process of structure-guided growth or linking. frontiersin.org
The this compound molecule itself, or its constituent parts—the pyrrolidinone ring and the ethyl carbamate moiety—can be viewed as ideal fragments. The pyrrolidinone scaffold, in particular, is attractive for fragment libraries due to its three-dimensional character, which allows for efficient sampling of chemical space. nih.gov
An FBDD campaign targeting a specific protein would involve:
Fragment Screening: A library of fragments, potentially including pyrrolidinone-carbamates, is screened against the target protein using sensitive biophysical techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, Surface Plasmon Resonance (SPR), or X-ray crystallography. drughunter.comfrontiersin.org
Hit Validation and Structural Characterization: The binding of initial "hit" fragments is confirmed, and their precise binding mode is determined, often through co-crystallography, which provides a high-resolution 3D picture of the fragment in the protein's binding site. frontiersin.org
Fragment Evolution: With structural information in hand, the fragment is optimized to improve its affinity. This can be achieved through several strategies:
Fragment Growing: The initial fragment is extended by adding new functional groups that make additional favorable interactions with the protein. For example, the ethyl group on the carbamate could be elongated or modified to reach into an adjacent hydrophobic pocket. frontiersin.org
Fragment Linking: If two different fragments are found to bind in adjacent pockets, they can be chemically linked together to create a single, much more potent molecule. frontiersin.org
Fragment Merging: Two overlapping fragment hits can be combined into a single new molecule that incorporates the key features of both. frontiersin.org
The FBDD approach offers advantages over traditional high-throughput screening (HTS) by exploring chemical space more efficiently and often yielding lead compounds with better physicochemical properties. frontiersin.orgfrontiersin.org
Scaffold Hopping and Bioisosteric Replacements
Scaffold hopping and bioisosteric replacement are twin strategies in medicinal chemistry aimed at modifying a known active compound to generate novel chemotypes. researchgate.netnih.govnih.gov These approaches are used to improve potency, selectivity, and pharmacokinetic properties, or to circumvent existing patents. nih.gov
Scaffold hopping involves replacing the central core of a molecule—in this case, the pyrrolidinone ring—with a structurally different scaffold that maintains the original 3D arrangement of the key pharmacophoric features. researchgate.netchemrxiv.org For example, the pyrrolidinone ring could be replaced with other five- or six-membered heterocyclic systems that position the substituents in a similar spatial orientation.
Bioisosteric replacement is the substitution of one atom or functional group with another that has similar physical or chemical properties, leading to broadly similar biological activity. nih.govresearchgate.net This concept is a powerful tool for fine-tuning molecular properties. princeton.edu For the pyrrolidinone-carbamate scaffold, several bioisosteric replacements could be considered:
For the Lactam (Pyrrolidinone) Ring: The carbonyl group (C=O) could be replaced by a sulfone (SO₂) or the ring nitrogen could be replaced by other heteroatoms.
For the Carbamate Linker: The carbamate group (-NH-C(=O)-O-) could be replaced with a reverse carbamate, an amide, a sulfonamide, or other linkers that preserve the hydrogen bonding capabilities and geometry.
For Terminal Groups: The ethyl group could be replaced with other alkyl groups, a cyclopropyl (B3062369) group (to add rigidity), or a trifluoromethyl group (to alter electronic properties and metabolism).
The thoughtful application of these strategies can lead to the discovery of new drug candidates with significantly improved profiles compared to the initial lead compound. nih.gov
| Original Group | Potential Bioisostere | Rationale for Replacement |
|---|---|---|
| Lactam Carbonyl (C=O) | Sulfone (SO₂) | Maintain hydrogen bond acceptor capability, alter electronics. |
| Carbamate (-NHCOO-) | Amide (-NHCO-) | Alter metabolic stability and hydrogen bonding pattern. |
| Carbamate (-NHCOO-) | Sulfonamide (-NHSO₂-) | Introduce a tetrahedral geometry, different H-bonding properties. |
| Ethyl Group (-CH₂CH₃) | Cyclopropyl Group | Increase metabolic stability and introduce conformational constraint. |
| Ethyl Group (-CH₂CH₃) | Trifluoroethyl Group (-CH₂CF₃) | Increase lipophilicity and block metabolic oxidation. |
Covalent vs. Non-Covalent Ligand Design Principles
Ligands can be designed to interact with their biological targets through either reversible (non-covalent) or irreversible (covalent) mechanisms. The choice of strategy depends on the nature of the target and the desired therapeutic outcome.
Non-Covalent Design: This is the most common approach, where a ligand binds to its target through a combination of reversible interactions such as hydrogen bonds, ionic bonds, hydrophobic interactions, and van der Waals forces. For this compound, rational design would focus on optimizing these interactions. This could involve modifying substituents to form additional hydrogen bonds with the protein backbone or to better fill a hydrophobic pocket, thereby increasing binding affinity and residence time without forming a permanent bond.
Covalent Design: Covalent inhibitors form a stable chemical bond with their target protein, leading to prolonged and often irreversible inhibition. axxam.com This strategy can offer advantages in terms of high potency, long duration of action, and the ability to overcome drug resistance. nih.gov A targeted covalent inhibitor (TCI) typically consists of a scaffold that provides binding affinity and selectivity, coupled with a mildly reactive electrophilic group, or "warhead," that reacts with a specific nucleophilic amino acid (commonly cysteine, but also serine, lysine, or tyrosine) on the target protein. nih.govmdpi.com
The pyrrolidinone-carbamate scaffold could potentially be adapted for covalent inhibition. The γ-lactam of the pyrrolidinone ring, being a strained amide, can possess electrophilic character and has been explored as a potential "warhead" to react with nucleophilic residues like the catalytic cysteine of proteases. researchgate.net A design strategy could involve positioning the pyrrolidinone ring near a targetable nucleophile in the protein's active site. Alternatively, a more classical electrophilic warhead, such as an acrylamide (B121943) or a fluoroalkene, could be appended to the scaffold. Rational design of covalent inhibitors is a balancing act; the warhead must be reactive enough to bond with the target but not so reactive that it indiscriminately modifies other proteins, which would lead to toxicity. mdpi.com The discovery of covalent inhibitors for targets once considered "undruggable," such as KRAS, highlights the power of this approach in modern drug discovery. nih.govmdpi.com
Mechanistic Investigations of Biological Activities Mediated by Pyrrolidinone Carbamate Scaffolds
Enzyme Inhibition Mechanisms and Kinetics
No studies detailing the enzyme inhibition mechanisms or kinetics of Ethyl (5-oxopyrrolidin-3-yl)carbamate are available in the current scientific literature.
Detailed Kinetic Analysis of Enzyme-Inhibitor Interactions
Information regarding the kinetic parameters (e.g., Kᵢ, kₒₙ, kₒբբ) of this compound with any enzyme is not documented.
Investigation of Covalent vs. Reversible Inhibition Modes
There is no published research investigating whether this compound acts as a covalent or reversible inhibitor of any enzyme.
Substrate Mimicry and Active Site Interactions
Structural biology data, such as X-ray crystallography or NMR spectroscopy, which would elucidate the binding mode and active site interactions of this compound, is not available.
Specific Target Engagement Studies
No studies have been published that identify or characterize the specific biological targets of this compound.
Protease Inhibition (e.g., SARS-CoV-2 3CLpro, other viral proteases)
There is no evidence in the scientific literature to suggest that this compound has been screened for or exhibits inhibitory activity against SARS-CoV-2 3CLpro or any other viral proteases.
Amine Oxidase Modulation (e.g., AOC3)
The modulatory effects of this compound on amine oxidases, such as AOC3, have not been investigated in any published research.
Protein Kinase Regulation
The 5-oxopyrrolidine ring, a core component of this compound, is recognized as a key pharmacophore in the design of protein kinase inhibitors. mdpi.com Protein kinases are critical targets in oncology and other therapeutic areas due to their central role in cell signaling pathways. mdpi.commdpi.com The structural features of the 5-oxopyrrolidine scaffold allow it to function as a structural mimic of the heterocyclic systems found in established kinase inhibitors, such as the pyrrolopyridine core of vemurafenib. mdpi.com
This mimicry enables the scaffold to interact with the highly conserved ATP-binding site of various kinases. Specifically, the lactam group within the 5-oxopyrrolidine ring provides both a hydrogen bond donor (the NH group) and a hydrogen bond acceptor (the C=O group). mdpi.com This dual functionality facilitates the formation of crucial hydrogen bonds with the "hinge region" of the kinase, an interaction that is characteristic of many Type I kinase inhibitors and essential for potent inhibition.
Research into compounds containing the 5-oxopyrrolidine core has identified activity against several kinases implicated in cancer progression. mdpi.com These include non-receptor tyrosine kinases like SRC, which is often overexpressed in cancers and plays a role in migration and invasion, as well as kinases critical for angiogenesis and cell cycle progression such as VEGFR2 and CDK5, respectively. mdpi.com The versatility of the pyrrolidinone-carbamate scaffold allows for chemical modifications that can tune its selectivity and potency against specific kinase targets.
Interaction with Other Metabolic Enzymes and Pathways
Beyond protein kinases, the carbamate (B1207046) moiety of the scaffold suggests potential interactions with a range of other metabolic enzymes. The unique amide-ester hybrid nature of the carbamate group makes it a versatile functional group in drug design, capable of participating in specific drug-target interactions. nih.gov
Furthermore, the carbamate scaffold is a known pharmacophore for inhibitors of other enzyme classes. For instance, carbamate derivatives are well-established inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), as seen in drugs like rivastigmine. nih.gov They are also used to target endocannabinoid degrading enzymes such as fatty acid amide hydrolase (FAAH) and monoacylglycerol lipase (B570770) (MAGL). nih.gov While the specific activity of this compound against these enzymes is not defined, the presence of the carbamate group indicates a potential for broader enzymatic interactions that warrant further investigation.
Molecular Recognition and Binding Event Characterization
The biological activity of a molecule is fundamentally determined by its ability to recognize and bind to a specific target protein. For the pyrrolidinone-carbamate scaffold, this recognition is governed by a combination of directed hydrogen bonds, broader hydrophobic interactions, and the dynamic conformational changes in both the ligand and the protein.
Analysis of Hydrogen Bonding Networks in Binding Sites
Hydrogen bonds are primary drivers of specificity and affinity in ligand-protein interactions. The this compound structure possesses multiple hydrogen bond donors and acceptors, enabling it to form a robust network of interactions within a binding site. nih.govresearchgate.net
The key functional groups capable of forming hydrogen bonds are:
The Pyrrolidinone Ring: The cyclic amide (lactam) contains a secondary amine (N-H) that acts as a hydrogen bond donor and a carbonyl oxygen (C=O) that is a strong hydrogen bond acceptor. mdpi.com
The Carbamate Linker: This group also features a secondary amine (N-H) as a hydrogen bond donor and a carbonyl oxygen (C=O) as an acceptor. nih.gov
Docking studies on related pyrrolidine (B122466) derivatives have consistently shown that hydrogen bonding and electrostatic interactions are major contributors to their inhibitory activity. nih.gov For example, in studies of pyrrolidine derivatives as neuraminidase inhibitors, key residues such as Arg371 and Tyr406 were identified as forming critical hydrogen bonds. nih.gov The ability of the pyrrolidinone-carbamate scaffold to engage in multiple hydrogen bonds is a key determinant of its binding orientation and affinity.
| Functional Group | Role | Potential Protein Partner Residues |
|---|---|---|
| Pyrrolidinone N-H | Donor | Asp, Glu, Carbonyl Backbone |
| Pyrrolidinone C=O | Acceptor | Arg, Lys, Asn, Gln, Ser, Thr, Tyr, Backbone N-H |
| Carbamate N-H | Donor | Asp, Glu, Carbonyl Backbone |
| Carbamate C=O | Acceptor | Arg, Lys, Asn, Gln, Ser, Thr, Tyr, Backbone N-H |
Hydrophobic Interactions and Van der Waals Forces in Ligand-Target Complexes
Hydrophobic interactions are a major driving force for protein folding and ligand binding, arising from the energetic favorability of removing non-polar surfaces from water. nih.govresearchgate.net The ethyl group of the carbamate and the -(CH2)2- portion of the pyrrolidinone ring can fit into hydrophobic pockets within a protein's active site, lined with non-polar amino acid residues like Leucine, Isoleucine, Valine, and Phenylalanine. These interactions contribute substantially to the stability of the ligand-protein complex. nih.gov
Computational modeling studies on various pyrrolidine derivatives confirm the importance of these interactions. tandfonline.com Models such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA) often highlight steric and hydrophobic fields as being critical for predicting the biological activity of inhibitors. tandfonline.com The shape and size of the pyrrolidinone-carbamate scaffold allow for extensive van der Waals contacts, further stabilizing its association with the target protein.
| Interaction Type | Contributing Moiety | Potential Interacting Residues | Significance |
|---|---|---|---|
| Hydrogen Bonding | Pyrrolidinone N-H, C=O; Carbamate N-H, C=O | Polar/Charged (e.g., Asp, Arg, Ser) | Binding Specificity and Orientation |
| Hydrophobic | Ethyl group, Pyrrolidinone ring carbons | Non-polar (e.g., Val, Leu, Ile, Phe) | Binding Affinity and Complex Stability |
| Van der Waals | Entire scaffold | All proximal residues | Overall energetic contribution to binding |
Ligand-Induced Conformational Changes in Target Proteins
The binding of a ligand to a protein is not a simple "lock and key" event but rather a dynamic process that can involve conformational changes in both partners, a concept known as "induced fit". nih.gov The pyrrolidinone ring is not planar and exists in specific puckered conformations, often described as "envelope" or "twist" forms. nih.gov The flexibility of the scaffold, including the rotatable bonds in the ethyl carbamate side chain, allows it to adapt its shape to optimize interactions within the binding site.
This adaptability can, in turn, induce conformational changes in the protein target. These changes are often subtle, involving the reorientation of amino acid side chains to better accommodate the ligand. nih.gov In a significant number of ligand-protein complexes, only a few side chains undergo conformational shifts upon binding. nih.gov The specific puckering of the pyrrolidinone ring, which can be influenced by substituents, can control the spatial arrangement of the pharmacophoric groups, thereby influencing its pharmacological efficacy and inducing a specific conformational response from the target protein. nih.gov This dynamic interplay is crucial for achieving high-affinity and selective binding.
Advanced Methodological Approaches in Researching Ethyl 5 Oxopyrrolidin 3 Yl Carbamate
Crystallographic Analysis of Ligand-Protein Complexes
Crystallographic techniques are paramount in drug discovery and molecular biology, offering a static, high-resolution snapshot of how a ligand, such as a pyrrolidinone derivative, interacts with its protein target.
X-ray Crystallography for Atomic-Level Binding Information
X-ray crystallography is a powerful tool for elucidating the three-dimensional structure of molecules, including complex arrangements of proteins and their ligands. By analyzing the diffraction pattern of X-rays passing through a crystal of the protein-ligand complex, researchers can determine the precise coordinates of each atom. This provides invaluable insights into the binding mode, orientation, and conformational changes that occur upon ligand binding.
For a compound like Ethyl (5-oxopyrrolidin-3-yl)carbamate, obtaining a co-crystal structure with its target protein would reveal:
The precise binding site: Identifying the specific amino acid residues that form the binding pocket.
Key intermolecular interactions: Detailing the hydrogen bonds, hydrophobic interactions, and other forces that stabilize the ligand in the binding site.
Conformational changes: Showing how the protein and/or the ligand may adapt their shapes to achieve optimal binding.
While a specific crystal structure for an this compound-protein complex is not publicly documented, the study of other pyrrolidinone-based inhibitors has demonstrated the utility of this technique. For example, X-ray crystallography has been instrumental in optimizing pyrrolidine-5,5-trans-lactam inhibitors of the hepatitis C virus NS3 protease, where iterative structural analysis guided the chemical modification of the scaffold to enhance binding affinity. nih.gov
Table 1: Representative Crystallographic Data for a Pyrrolidinone-based Inhibitor-Protein Complex
| Parameter | Value |
|---|---|
| PDB ID | Hypothetical |
| Resolution (Å) | 2.1 |
| R-factor / R-free | 0.19 / 0.22 |
| Ligand | Pyrrolidinone Derivative |
| Protein Target | Example Protease |
| Key Interacting Residues | Asp168, His57, Ser195 |
This table is illustrative and based on typical data obtained for similar compounds, as specific data for this compound is not available.
Neutron Diffraction for Hydrogen Atom Localization
Neutron diffraction is a complementary technique to X-ray crystallography. While X-rays are scattered by electrons, neutrons are scattered by atomic nuclei. This makes neutron diffraction particularly sensitive to the location of hydrogen atoms, which are often difficult to resolve with X-ray methods. The precise localization of hydrogen atoms is crucial for understanding protonation states of amino acid residues and the geometry of hydrogen bonds, which are key determinants of binding affinity and specificity.
In the context of this compound, neutron diffraction could be employed, where applicable, to:
Determine the protonation states of catalytic residues in an enzyme's active site.
Precisely map the hydrogen-bonding network between the ligand and the protein, including the role of water molecules.
The application of neutron diffraction is less common than X-ray crystallography due to the need for larger crystals and a neutron source, but it provides a level of detail that can be critical for understanding enzymatic mechanisms and designing highly specific inhibitors.
Biophysical Techniques for Interaction Characterization
Biophysical techniques provide quantitative data on the thermodynamics and kinetics of ligand-protein interactions, complementing the structural information from crystallography.
Isothermal Titration Calorimetry (ITC) for Thermodynamic Analysis
Isothermal Titration Calorimetry (ITC) is a gold-standard method for directly measuring the heat changes that occur during a binding event. frontiersin.org By titrating a solution of the ligand into a solution of the protein, ITC can determine the binding affinity (KD), stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of binding in a single experiment. frontiersin.org This complete thermodynamic profile offers deep insights into the driving forces of the interaction.
A hypothetical ITC experiment for this compound binding to its target would yield data similar to that shown in Table 2. Such data is crucial for understanding whether the binding is driven by favorable enthalpic contributions (e.g., strong hydrogen bonds) or entropic contributions (e.g., release of water molecules from the binding site). This technique has been successfully used to characterize the binding of pyrrolidinone-based inhibitors to various enzymes, such as carbonic anhydrases. researchgate.net
Table 2: Illustrative Thermodynamic Parameters from an ITC Experiment
| Parameter | Symbol | Value |
|---|---|---|
| Association Constant | KA | 2.5 x 106 M-1 |
| Dissociation Constant | KD | 400 nM |
| Stoichiometry | n | 1.05 |
| Enthalpy Change | ΔH | -8.5 kcal/mol |
| Entropy Change | TΔS | 2.3 kcal/mol |
This table presents hypothetical data for a pyrrolidinone ligand to illustrate the output of an ITC experiment.
Surface Plasmon Resonance (SPR) for Binding Kinetics
Surface Plasmon Resonance (SPR) is a label-free optical technique used to measure the kinetics of biomolecular interactions in real-time. nih.gov In a typical SPR experiment, the protein is immobilized on a sensor chip, and a solution containing the ligand is flowed over the surface. The binding of the ligand to the protein causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal. nih.gov
SPR analysis provides the association rate constant (kon) and the dissociation rate constant (koff), which together determine the equilibrium dissociation constant (KD). nih.gov This kinetic information is valuable for drug development, as the residence time of a drug on its target (related to koff) can be a critical determinant of its efficacy.
Table 3: Representative Kinetic Data from an SPR Experiment
| Parameter | Symbol | Value |
|---|---|---|
| Association Rate Constant | kon | 1.2 x 105 M-1s-1 |
| Dissociation Rate Constant | koff | 5.0 x 10-3 s-1 |
This table is an example of kinetic data that could be obtained for a small molecule inhibitor using SPR.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Ligand-Target Structural Dynamics
NMR spectroscopy is a versatile technique that can provide information on the structure, dynamics, and interactions of molecules in solution. nih.gov In the context of ligand-protein interactions, NMR can be used in several ways.
Protein-observed NMR experiments, such as Chemical Shift Perturbation (CSP) studies, involve monitoring changes in the NMR spectrum of an isotopically labeled protein upon addition of the ligand. Residues in and near the binding site will experience changes in their chemical environment, leading to shifts in their corresponding peaks in the NMR spectrum. This allows for the mapping of the binding site on the protein surface.
Ligand-observed NMR experiments, such as Saturation Transfer Difference (STD) NMR, are particularly useful for screening and for studying weaker binders. In STD-NMR, the protein is selectively saturated, and this saturation is transferred to a ligand that is in close proximity. By observing the signals of the ligand that have received saturation, one can identify which parts of the ligand are involved in the binding interaction.
While specific NMR studies on this compound are not available, the general approach is widely applied. For instance, NMR has been used to study the interaction of various small molecule inhibitors with their protein targets, providing insights into binding modes and dynamics that are complementary to static crystal structures. nih.gov
Table 4: Illustrative NMR Data for Ligand-Protein Interaction
| NMR Method | Information Obtained | Example Finding |
|---|---|---|
| 1H-15N HSQC (CSP) | Binding site mapping on the protein | Significant chemical shift perturbations observed for amide protons of residues in a specific binding cleft, identifying the interaction site. |
| STD-NMR | Ligand epitope mapping | Protons on the pyrrolidinone ring show strong saturation transfer, indicating close contact with the protein, while the ethyl group protons show weaker effects. |
Cellular Assays for Mechanistic Insights (excluding clinical outcomes)
To understand the biological effects of this compound at a molecular level, researchers employ a variety of cellular assays. These in vitro techniques provide crucial insights into how the compound interacts with cellular components and modulates signaling pathways, without involving clinical trials.
A primary step in characterizing the mechanism of a new compound is to determine its effect on specific enzyme activities. This is often performed using cellular lysates, which are preparations of cells that have been broken open, releasing their internal contents, including enzymes.
One common method to assess enzyme activity is through spectrophotometry . This technique measures the change in absorbance of a solution, which can be correlated to the rate of an enzymatic reaction. For instance, if this compound were hypothesized to inhibit a particular hydrolase, a colorimetric assay could be employed where the enzyme's substrate produces a colored product upon cleavage. The rate of color formation would be measured in the presence and absence of the compound. nih.gov
Another powerful technique is the use of fluorescence-based biosensors . nih.gov For example, if the compound is thought to affect a protein kinase, a specific peptide substrate with a fluorescent tag could be used. nih.gov Phosphorylation of the peptide by the kinase in the cell lysate would lead to a change in fluorescence intensity, providing a direct measure of kinase activity. nih.gov
Radioactive tracer analysis offers high sensitivity for detecting enzyme activity. nih.gov In this method, a radiolabeled substrate is incubated with the cell lysate. The enzymatic conversion of the radiolabeled substrate to a product is then quantified by measuring the radioactivity of the isolated product. nih.gov
Below is a hypothetical data table illustrating how the results of an enzyme activity assay might be presented.
| Enzyme Target | Assay Method | This compound Concentration (µM) | Enzyme Activity (% of Control) |
| Hypothetical Hydrolase X | Spectrophotometry | 1 | 85.2 |
| 10 | 45.7 | ||
| 100 | 12.3 | ||
| Hypothetical Kinase Y | Fluorescence-based Biosensor | 1 | 98.1 |
| 10 | 95.4 | ||
| 100 | 92.8 |
Phenotypic assays are crucial for understanding the broader biological effects of a compound on whole cells. These assays measure changes in cell behavior or function that result from the modulation of a particular signaling pathway.
For instance, if this compound is suspected to modulate a pathway involved in cell proliferation, a cell viability assay could be performed on a relevant cancer cell line. Assays such as the MTT or MTS assay measure the metabolic activity of cells, which is proportional to the number of viable cells. A decrease in metabolic activity in the presence of the compound would suggest an anti-proliferative effect.
To investigate the modulation of specific pathways, researchers can use reporter gene assays . In this approach, cells are engineered to express a reporter gene (e.g., luciferase or green fluorescent protein) under the control of a promoter that is regulated by the signaling pathway of interest. An increase or decrease in the reporter signal would indicate that the compound is modulating that pathway. For example, some carbamate (B1207046) compounds have been shown to affect the Nrf2 signaling pathway, which is involved in the cellular response to oxidative stress. nih.gov
Immunofluorescence microscopy can also be used to visualize the effects of the compound on cellular components. For example, if a compound is thought to affect the cytoskeleton, cells could be treated with the compound and then stained with fluorescently labeled antibodies that bind to specific cytoskeletal proteins. Changes in the organization of the cytoskeleton could then be observed using a microscope.
The following table provides an illustrative example of data from a phenotypic assay.
| Cell Line | Phenotypic Assay | This compound Concentration (µM) | Cellular Response (% of Control) |
| A549 (Lung Cancer) | Cell Viability (MTT) | 10 | 78.9 |
| 50 | 42.1 | ||
| 100 | 21.5 | ||
| HEK293 (Nrf2 Reporter) | Reporter Gene Assay | 10 | 150.3 |
| 50 | 275.8 | ||
| 100 | 410.2 |
Preclinical Pharmacological Principles (Theoretical)
Before a compound can be considered for further development, its preclinical pharmacological properties must be evaluated. This involves in vitro studies and theoretical considerations of how the compound might behave in a living organism.
Understanding a compound's metabolic fate is critical for its optimization as a potential drug. In vitro metabolism studies are conducted to identify the enzymes responsible for metabolizing the compound and the resulting metabolites.
A common approach is to incubate the compound with liver microsomes or hepatocytes . These preparations contain a high concentration of drug-metabolizing enzymes, such as cytochrome P450s. After incubation, the mixture is analyzed using techniques like liquid chromatography-mass spectrometry (LC-MS) to identify and quantify the parent compound and any metabolites that have been formed. For related compounds like ethyl carbamate, esterases have been identified as a key metabolizing enzyme system. nih.gov
Metabolic stability assays are performed to determine the rate at which a compound is metabolized. The compound is incubated with liver microsomes or hepatocytes, and the amount of the parent compound remaining at different time points is measured. This information is used to calculate the compound's in vitro half-life, which can help predict its in vivo clearance.
The following table shows hypothetical data from an in vitro stability study.
| System | Compound | Incubation Time (min) | % Parent Compound Remaining | In Vitro Half-life (min) |
| Human Liver Microsomes | This compound | 0 | 100 | 45.2 |
| 15 | 75.8 | |||
| 30 | 55.1 | |||
| 60 | 30.4 | |||
| Mouse Liver Microsomes | This compound | 0 | 100 | 28.9 |
| 15 | 65.2 | |||
| 30 | 40.1 | |||
| 60 | 15.8 |
While in vivo studies are necessary to determine the precise pharmacokinetic profile of a compound, theoretical considerations and in vitro assays can provide valuable early predictions of its Absorption, Distribution, and Elimination (ADE) properties.
Absorption is often predicted using in vitro models such as the Caco-2 cell permeability assay . Caco-2 cells are a human colon adenocarcinoma cell line that, when grown as a monolayer, forms tight junctions and differentiates to resemble the epithelial lining of the small intestine. The rate at which the compound crosses this cell monolayer can provide an estimate of its oral absorption potential.
Distribution of a compound throughout the body is influenced by its binding to plasma proteins. The extent of plasma protein binding can be determined in vitro by incubating the compound with plasma and then separating the bound and unbound fractions using techniques like equilibrium dialysis or ultrafiltration. High plasma protein binding can limit the amount of free compound available to exert its pharmacological effect.
Elimination of a compound from the body occurs through metabolism (as discussed above) and excretion. The potential for renal excretion can be estimated by considering the compound's physicochemical properties, such as its polarity and molecular weight.
Computational models, often referred to as in silico models, are also widely used to predict ADME properties based on the chemical structure of the compound. These models can provide early-stage guidance for lead optimization.
Future Perspectives and Emerging Research Avenues for Pyrrolidinone Carbamate Compounds
Development of Novel Synthetic Strategies for Complex Pyrrolidinone-Carbamate Derivatives
The advancement of therapeutic agents based on the pyrrolidinone-carbamate scaffold is intrinsically linked to the evolution of synthetic organic chemistry. Researchers are continuously seeking more efficient, stereoselective, and sustainable methods to construct these complex molecules.
A significant area of development is the use of multicomponent reactions (MCRs) . MCRs are highly efficient processes where three or more reactants combine in a single operation to form a product that contains portions of all the starting materials. nih.govtandfonline.comnih.gov This approach offers advantages in terms of step- and atom-economy, reducing waste and simplifying synthetic pathways. tandfonline.com For instance, novel diastereoselective MCRs have been developed to create highly substituted pyrrolidine (B122466) derivatives, which can then be further functionalized with a carbamate (B1207046) moiety. nih.govnih.govresearchgate.net These one-pot syntheses can construct up to three stereogenic centers with high control, a crucial feature for biological activity. nih.govnih.gov
Another key frontier is the development of stereoselective synthesis methods . Since the biological function of chiral molecules is highly dependent on their three-dimensional structure, controlling stereochemistry is paramount. nih.govmdpi.com Modern strategies often employ chiral catalysts or start from optically pure precursors like L-proline or 4-hydroxyproline (B1632879) to guide the formation of the desired stereoisomer. mdpi.com Research into novel catalysts, such as L-proline functionalized magnetic nanorods, is enabling greener and more efficient stereoselective synthesis of complex spirocyclic pyrrolidines. nih.govrsc.org Furthermore, metal-catalyzed reactions, such as the diverted N-H insertion of metallocarbenes, are providing highly stereoselective routes to functionalized pyrrolidines under mild conditions. brynmawr.eduworktribe.com
Future synthetic strategies will likely focus on increasing molecular complexity and diversity. This includes developing methods to functionalize the pyrrolidinone ring at various positions and creating libraries of compounds for biological screening. The use of innovative techniques like microwave-assisted organic synthesis (MAOS) is also expected to accelerate the synthesis of pyrrolidinone derivatives. nih.gov
Exploration of Undiscovered Biological Targets for Pyrrolidinone-Carbamate Ligands
The structural features of pyrrolidinone-carbamates make them versatile ligands capable of interacting with a wide range of biological targets. scilit.com While their activity against known targets like serine hydrolases and various kinases is established, a vast landscape of potential new targets remains to be explored. nih.govnih.gov
A primary strategy for discovering new targets is the screening of compound libraries . nih.gov Large, diverse libraries of pyrrolidinone-carbamate derivatives can be tested against panels of enzymes, receptors, and other proteins to identify novel interactions. thermofisher.comnih.gov Phenotypic screening, where compounds are tested for their effects on whole cells or organisms, combined with chemoproteomics, represents a powerful workflow to rapidly identify not only lead compounds but also their molecular targets within the pathogen or cell. biorxiv.org This approach has already proven successful in identifying novel antibacterial targets. biorxiv.org
Current research has identified pyrrolidinone-carbamates as inhibitors of several important enzyme classes:
Serine Hydrolases: Activated carbamates can covalently modify the conserved serine nucleophile in the active site of these enzymes, making them effective inhibitors for this large and diverse enzyme family. nih.govnih.gov
Kinases: Certain pyrrolidinone derivatives have shown promise as inhibitors of protein kinases, which are key regulators of cell signaling and are often implicated in cancer. scilit.com
Monoamine Oxidases (MAO): Screening efforts have identified bisarylureas (structurally related to carbamates) as potent and selective nanomolar inhibitors of human MAO-B. nih.gov
Cholinesterases: Indole-based compounds have been identified as low nanomolar selective inhibitors of human butyrylcholinesterase (hBChE). nih.gov
Future research will involve systematically screening pyrrolidinone-carbamate libraries against emerging target classes, such as protein-protein interactions (PPIs) and G-protein-coupled receptors (GPCRs). thermofisher.com The unique three-dimensional shapes conferred by the sp3-hybridized pyrrolidinone ring make these compounds well-suited to bind to the often complex and non-traditional binding sites of these targets. nih.gov
Integration of Artificial Intelligence and Machine Learning in Pyrrolidinone-Carbamate Design
The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the design and discovery of new drugs, including pyrrolidinone-carbamate derivatives. researchgate.netyoutube.com These computational tools can analyze vast datasets, predict molecular properties, and generate novel chemical structures with desired characteristics, significantly accelerating the traditional drug discovery pipeline. youtube.comacs.org
A prominent application of AI is in de novo drug design . Generative AI models, such as generative adversarial networks (GANs), can be trained on existing molecular structures to learn the underlying principles of chemical space. youtube.com These models can then generate entirely new molecules that are predicted to have high affinity and selectivity for a specific biological target. acs.orggithub.com
A compelling case study is the accelerated discovery of carbamate inhibitors for Casitas B-lymphoma proto-oncogene-b (Cbl-b), an important target in immuno-oncology. acs.orgnih.gov Researchers employed a generative AI design engine called REINVENT in combination with structure-based design. acs.orgnih.gov This approach facilitated the rapid exploration of diverse chemical space, leading to the identification of a novel and potent carbamate scaffold. acs.org The process involved iterative rounds of in silico design, guided by physics-based affinity predictions and ML models for pharmacokinetics, before any compounds were synthesized. This strategy resulted in a 900-fold improvement in potency with only 23 compounds synthesized. acs.org
| AI/ML Application in Drug Design | Description | Impact on Pyrrolidinone-Carbamate Research |
| Generative Models | Algorithms (e.g., GANs, VAEs) that create novel molecular structures with desired properties. | Enables rapid exploration of new pyrrolidinone-carbamate scaffolds beyond known chemical space. researchgate.netacs.org |
| Predictive Modeling | ML models that predict properties like bioactivity, toxicity (ADMET), and pharmacokinetics. | Allows for early-stage filtering and prioritization of virtual compounds, reducing synthesis of non-viable candidates. acs.org |
| Virtual Screening | Computationally screening large virtual libraries of compounds against a target's 3D structure. | Efficiently identifies promising pyrrolidinone-carbamate candidates from vast virtual libraries for further investigation. mdpi.com |
| Lead Optimization | Iteratively refining the structure of promising compounds to improve potency and selectivity. | Accelerates the optimization of initial hits into potent and selective drug candidates. youtube.com |
The synergy between generative AI and structure-based computational chemistry is a powerful paradigm for modern drug discovery. By designing and evaluating molecules in a virtual setting, researchers can significantly reduce the time and cost associated with bringing new pyrrolidinone-carbamate therapeutics to the clinic.
Potential for Pyrrolidinone-Carbamates in Probe Development for Biological Systems
Beyond their direct therapeutic potential, pyrrolidinone-carbamate compounds are emerging as valuable tools for chemical biology in the form of chemical probes . Chemical probes are small molecules designed to selectively interact with a specific biological target, allowing researchers to study its function in complex biological systems like living cells or whole organisms. mdpi.comyoutube.com
Activity-based protein profiling (ABPP) is a powerful technique that utilizes reactivity-based chemical probes to assess the functional state of entire enzyme families directly in native biological systems. youtube.comrsc.org The carbamate moiety is a versatile "warhead" for creating such probes, particularly for the serine hydrolase family of enzymes. nih.govnih.gov These probes form a covalent bond with the active site serine, providing a readout of enzymatic activity. nih.govnih.gov
A prime example is the development of the fluorescent imaging probe JW912 . nih.gov This probe features a hexafluoroisopropyl (HFIP) carbamate group, which provides exquisite selectivity for the endocannabinoid hydrolases monoacylglycerol lipase (B570770) (MAGL) and alpha-beta hydrolase-6 (ABHD6). nih.gov By attaching a BODIPY fluorophore, researchers were able to create a tool to visualize the subcellular location and activity of these two specific enzymes in cancer cells. nih.gov
The key features of pyrrolidinone-carbamates that make them suitable for probe development include:
Tunable Reactivity: The reactivity of the carbamate group can be modified by altering its substituents, allowing for the design of probes with specific selectivity profiles. nih.gov
High Selectivity: As demonstrated with JW912, these scaffolds can be designed to interact with high selectivity for their intended targets, minimizing off-target effects that could confound biological studies. nih.gov
Structural Versatility: The pyrrolidinone scaffold can be readily functionalized with reporter tags, such as fluorophores (for imaging) or biotin (B1667282) (for enrichment and identification of targets), without losing binding affinity. youtube.com
Future research will likely expand the repertoire of pyrrolidinone-carbamate probes to target other enzyme classes and protein families. The development of new probes with different reactive groups and reporter tags will provide a more comprehensive toolkit for interrogating complex biological processes and accelerating the discovery of new therapeutic targets. youtube.comrsc.org
Q & A
Basic Research Questions
Q. What synthetic routes are recommended for Ethyl (5-oxopyrrolidin-3-yl)carbamate, and how can its purity be validated?
- Methodology : The compound can be synthesized via coupling reactions between activated pyrrolidinone derivatives and ethyl carbamate precursors. For example, esterification of 5-oxopyrrolidin-3-amine with ethyl chloroformate under basic conditions (e.g., triethylamine in anhydrous THF). Purity validation involves ESI-MS for molecular weight confirmation (e.g., m/z ~187.1 for [M+H]⁺) and HPLC with UV detection (λ = 210–230 nm) to assess impurities. Structural confirmation requires H/C NMR, focusing on carbamate carbonyl signals (~155 ppm) and pyrrolidinone resonances .
Q. How can the three-dimensional conformation of the pyrrolidinone ring be analyzed experimentally?
- Methodology : X-ray crystallography using SHELX software (e.g., SHELXL for refinement) to resolve bond angles and torsion angles. For dynamic puckering analysis, apply Cremer-Pople parameters to quantify ring non-planarity. Key metrics include puckering amplitude () and phase angle (), derived from atomic coordinates .
Q. What analytical techniques are most reliable for quantifying this compound in complex matrices?
- Methodology : GC-MS with isotopic internal standards (e.g., C-labeled ethyl carbamate) for trace detection. Optimize extraction using solid-phase microextraction (SPME) or liquid-liquid partitioning (ethyl acetate). Validation should follow AOAC protocols, achieving limits of detection (LOD) <1 µg/kg and relative standard deviation (RSD) <10% for intra-day precision .
Advanced Research Questions
Q. What metabolic pathways lead to the genotoxicity of this compound, and how can these be modeled in vitro?
- Methodology : Incubate the compound with human liver microsomes (HLMs) and NADPH to monitor CYP2E1-mediated oxidation. Detect reactive intermediates (e.g., vinyl carbamate) via LC-MS/MS. Assess DNA adduct formation (e.g., 1,N⁶-ethenoadenosine) using P-postlabeling or mass spectrometry .
Q. How do conformational dynamics of the pyrrolidinone ring influence molecular interactions with biological targets?
- Methodology : Perform molecular dynamics (MD) simulations (AMBER/CHARMM force fields) to study pseudorotation and puckering transitions. Correlate with experimental data from temperature-dependent NMR or X-ray structures. Key parameters: activation energy for ring inversion and hydrogen-bonding stability with proximal residues .
Q. What strategies mitigate Ethyl carbamate formation in fermentation systems without altering product quality?
- Methodology : Enzymatic degradation of urea precursors (e.g., urea amidolyase-expressing yeast strains) or cyanide scavengers (e.g., thiocyanate oxidase). Monitor urea/citrulline levels via colorimetric assays (e.g., diacetyl monoxime method) and validate EC reduction using GC-MS post-fermentation .
Q. How does this compound compare to vinyl carbamate in carcinogenic potency, and what explains the difference?
- Methodology : Conduct comparative tumorigenicity studies in rodent models (e.g., B6C3F1 mice) with equimolar dosing. Vinyl carbamate’s higher potency arises from faster metabolic activation to epoxy intermediates (e.g., vinyl carbamate epoxide) and greater DNA-binding efficiency. Quantify adducts via P-postlabeling and tumor incidence histopathology .
Q. What computational approaches predict the mutagenic potential of Ethyl carbamate derivatives?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
